1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride
Overview
Description
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride typically involves the introduction of the difluoroethyl group into the diazepane ring. One common method includes the reaction of 1,4-diazepane with 2,2-difluoroethyl chloride under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For instance, oxidation may yield difluoroethyl diazepane derivatives with altered functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or activating effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)-1,4-diazepane hydrochloride: This compound features an additional fluorine atom, which can alter its chemical reactivity and biological activity.
1-(2-Fluoroethyl)-1,4-diazepane hydrochloride: With one less fluorine atom, this compound may exhibit different physical and chemical properties.
1-(2,2-Difluoroethyl)-piperazine hydrochloride: A structurally similar compound with a piperazine ring instead of a diazepane ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.ClH/c8-7(9)6-11-4-1-2-10-3-5-11;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJIVTPOWBMOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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